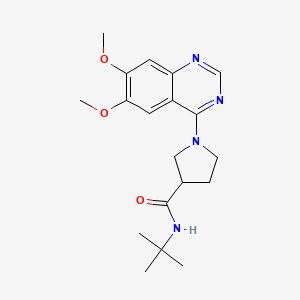
N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazoline class, which is known for its diverse biological activities and therapeutic potential. The presence of methoxy groups and a tert-butyl group enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamidine acetate to produce 6,7-dimethoxyquinazolin-4-ol. This intermediate is then reacted with thionyl chloride (SOCl2) to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to streamline the production process. These methods enhance efficiency and reduce the risk of human error.
化学反应分析
Types of Reactions: N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Biologically, N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide has shown potential as a therapeutic agent. It exhibits activity against various biological targets, making it a candidate for drug development.
Medicine: In medicine, this compound is being investigated for its pharmacological properties. It has shown promise in preclinical studies for treating conditions such as cancer and inflammatory diseases.
Industry: In the industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it valuable in the creation of advanced materials with specific functionalities.
作用机制
The mechanism by which N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)methyl)carbamate: This compound shares a similar quinazoline core but has a different side chain.
6,7-dimethoxyquinazolin-4-ol: A simpler analog without the carboxamide group.
Uniqueness: N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide stands out due to its tert-butyl group, which enhances its stability and biological activity. This feature distinguishes it from other quinazoline derivatives and contributes to its unique properties.
属性
IUPAC Name |
N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-19(2,3)22-18(24)12-6-7-23(10-12)17-13-8-15(25-4)16(26-5)9-14(13)20-11-21-17/h8-9,11-12H,6-7,10H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJQOEKDPNKXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6473056.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6473061.png)
![2-[(5-fluoropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B6473083.png)
![N-ethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6473087.png)
![N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6473097.png)
![4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6473101.png)
![N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473106.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6473108.png)
![1-(3,4-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6473109.png)
![N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473121.png)
![5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6473130.png)
![2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6473133.png)
![N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6473140.png)
![5-chloro-N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6473145.png)
